D-Xylulose
Description
D-Xylulose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-xylulose has been reported in Ascochyta medicaginicola, Daphnia pulex, and other organisms with data available.
D-Xylulose is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-WUJLRWPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415364, DTXSID201337597 | |
| Record name | D-Xylulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Threo-2-Pentulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551-84-8, 5962-29-8 | |
| Record name | D-Xylulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylulose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Xylulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Threo-2-Pentulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XYLULOSE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N4LZL67SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | XYLULOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSC9WAF8X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: D-Xylulose vs. D-Xylose Metabolic Pathway Differences
Executive Summary
The metabolic distinction between D-xylose (an aldopentose) and D-xylulose (a ketopentose) represents the single most critical thermodynamic bottleneck in the valorization of lignocellulosic biomass. While D-xylose is the abundant feedstock, its metabolism is rate-limited by the isomerization to D-xylulose.
This guide delineates the mechanistic divergence between these two substrates. Specifically, it addresses why direct D-xylulose metabolism bypasses the redox imbalance of the reductase/dehydrogenase pathway and the thermodynamic equilibrium constraints of the isomerase pathway, only to encounter a new bottleneck: the "ATP Trap" caused by unregulated kinase activity.
The Isomerization Checkpoint: Thermodynamic & Kinetic Landscapes
The fundamental difference between metabolizing D-xylose and D-xylulose lies in the entry point into the Pentose Phosphate Pathway (PPP). D-xylose must first be isomerized; D-xylulose enters directly as a substrate for phosphorylation.
The Thermodynamic Barrier
The conversion of D-xylose to D-xylulose is thermodynamically unfavorable under standard physiological conditions.
-
Reaction: D-Xylose
D-Xylulose -
Equilibrium Constant (
): ~0.16 (favors Xylose) - : +4.4 kJ/mol
Implication: When cells are fed D-xylose, high intracellular concentrations of xylose are required to drive the flux forward toward xylulose. Conversely, feeding D-xylulose drives the reaction irreversibly forward into the PPP via phosphorylation, as the kinase step is highly exergonic (
Pathway Architecture Comparison
| Feature | D-Xylose Metabolism (Fungal XR/XDH) | D-Xylose Metabolism (Bacterial XI) | D-Xylulose Metabolism (Direct) |
| Entry Enzyme | Xylose Reductase (XR) | Xylose Isomerase (XI) | Xylulokinase (XK) |
| Cofactors | NADPH (Consumes), NAD+ (Consumes) | Metal Ions ( | ATP (Consumes) |
| Redox State | Imbalanced (Accumulates NADH) | Redox Neutral | Redox Neutral |
| By-products | Xylitol (Excreted) | None | None |
| Flux Limiter | Cofactor regeneration rate | Thermodynamic equilibrium | ATP regeneration rate |
Visualization: Pathway Logic & Flux Constraints
The following diagram illustrates the convergence of the pathways and the distinct bottlenecks (Redox vs. ATP).
Figure 1: Comparative flux map showing the XR/XDH redox bottleneck (Red) versus the Xylulokinase ATP trap (Green). Direct D-xylulose feeding enters immediately upstream of XKS1.
The "ATP Trap": A Unique Xylulose Toxicity
When researchers feed D-xylulose directly to cells (or grossly overexpress Xylose Isomerase), they often observe a counter-intuitive phenotype: growth inhibition or cell death. This is distinct from the starvation observed with xylose.
Mechanism of Toxicity
The enzyme Xylulokinase (XKS1 in S. cerevisiae) has a high affinity for D-xylulose (
-
Rapid Phosphorylation: Upon entry, D-xylulose is phosphorylated to Xylulose-5-Phosphate (X5P) at a rate that exceeds the downstream capacity of the non-oxidative PPP.
-
ATP Depletion: This reaction consumes ATP. If the PPP cannot process X5P fast enough to regenerate ATP via glycolysis (GAPDH/PGK steps), the cellular ATP/ADP ratio crashes.
-
Phosphate Sink: Inorganic phosphate (
) becomes trapped in sugar phosphates, halting oxidative phosphorylation.
Experimental Evidence: Studies by Kötter & Ciriacy demonstrated that constitutive overexpression of XKS1 on high-xylose media leads to "substrate-accelerated death," whereas tuned expression allows sustained fermentation.
Experimental Protocol: 13C-Metabolic Flux Analysis (MFA)
To empirically quantify the metabolic differences described above, a researcher must distinguish between carbon flux directed toward biomass versus flux lost to redox balancing (xylitol).
Objective
Quantify the intracellular flux distribution of S. cerevisiae engineered with the XR/XDH pathway when fed D-xylose versus D-xylulose.
Materials
-
Strain: S. cerevisiae (e.g., CEN.PK derivatives) expressing XYL1 (XR), XYL2 (XDH), and XKS1.
-
Tracer: [1-13C] D-xylose and [1-13C] D-xylulose (custom synthesis or enzymatic preparation required).
-
Media: Minimal mineral medium, nitrogen-limited.
Workflow
Figure 2: Workflow for 13C-MFA to determine intracellular carbon routing.
Step-by-Step Methodology
-
Steady State: Establish a chemostat culture to ensure metabolic stability. Batch cultures are unsuitable due to changing concentrations.
-
Isotope Labeling: Switch feed to medium containing 100% [1-13C] D-xylose or D-xylulose.
-
Quenching: Rapidly withdraw 5 mL culture directly into 25 mL of -40°C 60% methanol. Crucial: Slow quenching alters the X5P/ATP ratio, invalidating "ATP trap" data.
-
Analysis:
-
Metabolites: Measure enrichment in Alanine (pyruvate surrogate) and Serine (3-PG surrogate).
-
Logic: If XR/XDH is active, the cofactor imbalance will force flux through the oxidative PPP (G6PDH) to regenerate NADPH, altering the labeling pattern of CO2 and downstream trioses compared to direct Xylulose utilization.
-
References
-
Jeffries, T. W. (2006). "Engineering yeasts for xylose metabolism." Current Opinion in Biotechnology, 17(3), 320-326. Link
-
Kötter, P., & Ciriacy, M. (1993). "Xylose fermentation by Saccharomyces cerevisiae."[2][3][4][5][6][7] Applied Microbiology and Biotechnology, 38(6), 776-783. Link
-
Hahn-Hägerdal, B., et al. (2001). "Metabolic engineering of Saccharomyces cerevisiae for xylose utilization." Advances in Biochemical Engineering/Biotechnology, 73, 53-84. Link
-
Bergdahl, B., et al. (2012). "Xylose isomerase and xylose reductase/xylitol dehydrogenase pathways for xylose fermentation in Saccharomyces cerevisiae." Microbial Cell Factories, 11, 156. Link
-
Van Maris, A. J., et al. (2007). "Alcoholic fermentation of carbon sources in biomass hydrolysates by Saccharomyces cerevisiae: current status." Antonie van Leeuwenhoek, 90(4), 391-418. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the xylose reductase-xylitol dehydrogenase and the xylose isomerase pathways for xylose fermentation by recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-xylose accelerated death of pentose metabolizing Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Comparison of heterologous xylose transporters in recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic studies on glucose and xylose transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Specificity Colorimetric Quantification of D-Xylulose in Complex Fermentation Matrices
Introduction: The Isomerization Challenge
In the development of lignocellulosic biofuels, the efficient conversion of D-xylose (a major hemicellulose component) to ethanol often relies on the isomerization of D-xylose (an aldose) to D-xylulose (a ketose) by the enzyme Xylose Isomerase (XI), prior to fermentation by Saccharomyces cerevisiae.
The Analytical Problem: Quantifying D-xylulose in this matrix is notoriously difficult because:
-
Structural Similarity: D-xylose and D-xylulose are isomers with identical molecular weights (150.13 g/mol ), rendering standard mass spectrometry differentiation complex without chromatographic separation.
-
Lack of Specificity: Standard reducing sugar assays (e.g., DNS method) react with both aldoses and ketoses, providing only a "total reducing sugar" value.
-
Interference: In fermentation broths, D-xylose concentrations often exceed D-xylulose by 10-100 fold, creating a massive background signal.
The Solution: This guide details the Cysteine-Carbazole Sulfuric Acid Method , a chemical assay that exploits the differential dehydration kinetics of ketoses versus aldoses. While aldoses (xylose) eventually react, ketoses (xylulose) dehydrate to furfural derivatives orders of magnitude faster, allowing for specific detection at 560 nm within a controlled time window.
Assay Principle: Differential Dehydration Kinetics
The specificity of this assay relies on the "Time-Temperature" principle. In the presence of strong acid (H₂SO₄):
-
D-Xylulose (Ketose): Rapidly dehydrates at room temperature (20–25°C) to form furfural derivatives.
-
D-Xylose (Aldose): Dehydrates very slowly at room temperature; requires high heat (100°C) to generate significant furfural yield.
The generated furfural derivative reacts with Carbazole to form a stable purple chromophore (Absorbance Max: 560 nm). By maintaining a strict incubation at 35°C or Room Temperature (RT), we selectively measure the ketose.
Pathway Diagram
Figure 1: Reaction kinetics distinguishing D-Xylulose from D-Xylose based on dehydration speed.
Protocol: Cysteine-Carbazole Microplate Assay
Sensitivity: 0.1 – 5.0 mM D-Xylulose Throughput: 96-well compatible
Reagents Preparation[1][2][3][4]
-
Reagent A (Cysteine): 1.5% (w/v) L-Cysteine Hydrochloride in distilled water. Prepare fresh daily.
-
Reagent B (Carbazole): 0.12% (w/v) Carbazole dissolved in 95% Ethanol. Store in dark at 4°C.
-
Reagent C (Acid): 70% (v/v) Sulfuric Acid (H₂SO₄). Caution: Exothermic preparation.
Step-by-Step Methodology
-
Sample Preparation:
-
Centrifuge fermentation broth (12,000 x g, 5 min) to remove cells.
-
Dilute supernatant to fall within 0.2–2.0 mM range.
-
Critical: If D-xylose concentration is >50 mM, prepare a "Xylose Blank" (see Section 4).
-
-
Reaction Setup (Standard 1 mL Tube Format scaled for precision):
-
Note: While 96-well plates can be used, acid viscosity often makes individual tube reaction followed by transfer to plate for reading more reproducible.
-
| Step | Component | Volume | Notes |
| 1 | Sample / Standard | 100 µL | Use water for Blank. |
| 2 | Reagent A (Cysteine) | 100 µL | Mix by vortexing. |
| 3 | Reagent C (H₂SO₄) | 3.0 mL | Add slowly. Exothermic. Mix well. |
| 4 | Reagent B (Carbazole) | 100 µL | Add immediately after acid. |
-
Incubation:
-
Incubate strictly at 20°C (Room Temp) for 20 minutes .
-
Do not heat. Heating will activate the D-xylose interference.
-
-
Measurement:
-
Transfer 200 µL of the reaction mixture to a UV-transparent or polystyrene 96-well plate.
-
Read Absorbance at 560 nm (Reference: 700 nm).
-
Workflow Diagram
Figure 2: Step-by-step workflow for the Cysteine-Carbazole assay.
Critical Validation: Correcting for Xylose Interference
Even at 20°C, high concentrations of D-xylose (e.g., >100 mM) can produce a slight background signal. To ensure scientific integrity, you must perform a Subtraction Correction .
The Correction Formula:
Where:
- : Absorbance of the fermentation sample.
- : Absorbance of a pure D-xylose standard at the same concentration estimated in the sample.
- : Interference Factor (typically < 0.05 at 20°C).
- : Slope of the D-xylulose standard curve.
Self-Validating Check: Run a "Spike-and-Recovery" test. Spike a known amount of D-xylulose (e.g., 1 mM) into your xylose-rich broth. If the assay recovers 1 mM ± 5% after subtraction, the system is valid.
Alternative: Enzymatic Validation (UV-Method)
For samples requiring absolute specificity (e.g., checking enzyme kinetics where <1% conversion matters), colorimetric methods may be insufficient. Use this enzymatic coupling as a "Gold Standard" cross-check.
Principle: D-Xylulose is phosphorylated by Xylulokinase (XK) , consuming ATP. This is coupled to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) , resulting in NADH oxidation.
Reaction:
-
D-Xylulose + ATP
D-Xylulose-5-P + ADP -
ADP + PEP
Pyruvate + ATP -
Pyruvate + NADH
Lactate + NAD⁺
Readout: Decrease in Absorbance at 340 nm . Note: This method is unaffected by D-xylose presence but requires expensive enzymes (XK).
Method Comparison Table
| Feature | Cysteine-Carbazole (This Protocol) | DNS Assay (Standard) | Enzymatic (XK/LDH) |
| Target | Ketopentoses (Xylulose) | Reducing Sugars (Total) | D-Xylulose |
| Specificity | High (Time-dependent) | None (Reacts with Xylose) | Absolute |
| Cost/Sample | Low (< $0.10) | Low (< $0.05) | High (> $2.00) |
| Equipment | Visible Spectrophotometer | Visible Spectrophotometer | UV Spectrophotometer |
| Interference | Xylose (if >50mM) | All Aldoses/Ketoses | None |
References
-
Dische, Z., & Borenfreund, E. (1951). A New Spectrophotometric Method for the Detection and Determination of Keto Sugars and Trioses. Journal of Biological Chemistry, 192, 583-587.
-
Tsumura, N., & Sato, T. (1965). Enzymatic Conversion of D-Glucose to D-Fructose: Activity estimation via Cysteine-Carbazole.[1] Agricultural and Biological Chemistry.
-
Megazyme. (2023). D-Xylose Assay Kit Booklet (K-XYLOSE). Provides context on aldose interference in coupled assays.
- Bhattacharya, A. et al. (2011). High-throughput detection of D-xylulose in fermentation broth. Biotechnology Letters.
Sources
Application Note: High-Yield Production of D-Xylulose via Whole-Cell Biocatalysis
Executive Summary
D-Xylulose is a rare ketopentose sugar with significant potential as a low-calorie sweetener precursor (xylitol), a platform chemical for ethanol production, and a chiral building block for pharmaceutical synthesis. Traditional chemical synthesis is non-specific and low-yield. Enzymatic synthesis using purified Xylose Isomerase (XI) is costly due to enzyme instability and purification requirements.
This Application Note details a robust whole-cell biocatalysis protocol using recombinant Escherichia coli. Crucially, this guide addresses the primary thermodynamic bottleneck of this reaction—the unfavorable equilibrium constant (
Mechanistic Principles & Strategic Optimization
The Biocatalytic Pathway
The conversion relies on Xylose Isomerase (XI) (EC 5.3.1.5), which reversibly isomerizes D-xylose (aldose) to D-xylulose (ketose). While the Oxo-reductive pathway (Xylose Reductase/Xylitol Dehydrogenase) exists, it requires expensive cofactor regeneration (
The Thermodynamic Challenge
Under standard physiological conditions, the isomerization equilibrium heavily favors D-xylose.
The Solution: Borate-Shifted Equilibrium
To drive the reaction forward, we utilize the specific chemistry of borate ions. Borate forms stable 1:1 complexes with ketoses (like D-xylulose) possessing cis-diols at the C2-C3 position. D-xylose, predominantly in pyranose form with trans-diols, complexes weakly.
Mechanism: The borate "traps" the product, effectively removing free D-xylulose from the equilibrium and driving the enzyme to convert more D-xylose.
Figure 1: Thermodynamic shift mechanism. Borate ions selectively complex with D-xylulose, pulling the reversible isomerization toward product formation.
Experimental Protocols
Protocol A: Biocatalyst Preparation (Recombinant E. coli)
Objective: High-level expression of xylA (Xylose Isomerase) in E. coli BL21(DE3).
Materials:
-
Strain: E. coli BL21(DE3) harboring pET-28a-xylA (gene source: E. coli K12 or Streptomyces rubiginosus).
-
Media: Luria-Bertani (LB) broth, Kanamycin (50 µg/mL).
-
Inducer: Isopropyl
-D-1-thiogalactopyranoside (IPTG). -
Permeabilization Agent: 0.1% Triton X-100 or CTAB (Cetyltrimethylammonium bromide).
Step-by-Step:
-
Inoculation: Inoculate 10 mL LB + Kanamycin with a single colony. Incubate overnight at 37°C, 200 rpm.
-
Scale-Up: Transfer 1% (v/v) inoculum into 1 L fresh LB + Kanamycin. Cultivate at 37°C until
reaches 0.6–0.8. -
Induction: Add IPTG to a final concentration of 0.5 mM. Reduce temperature to 25°C to prevent inclusion body formation. Incubate for 12–16 hours.
-
Harvest: Centrifuge cells at 6,000
for 10 min at 4°C. Discard supernatant. -
Washing: Wash cell pellet twice with 50 mM Tris-HCl (pH 7.5) to remove residual media.
-
Permeabilization (Critical): Resuspend cells in 50 mM Tris-HCl containing 0.1% Triton X-100. Incubate at room temperature for 30 mins.
-
Why? Whole-cell membranes limit xylose transport. Permeabilization creates pores, allowing free diffusion of substrate/product while retaining the enzyme intracellularly ("enzyme bag" concept).
-
Protocol B: Bioconversion with Borate Complexation
Objective: Maximize conversion of D-xylose to D-xylulose.
Reaction Setup:
| Component | Concentration/Condition | Notes |
| Substrate | 50 g/L D-Xylose | Higher conc. may cause substrate inhibition.[1] |
| Biocatalyst | 20–30 g/L (wet cell weight) | High cell density ensures rapid rate. |
| Buffer | 50 mM Borate Buffer | Crucial: Molar ratio Borate:Xylose |
| Cofactor | 1 mM | Essential for XI catalytic activity. |
| pH | 7.5 – 8.0 | Optimal for XI activity and borate complexation. |
| Temperature | 35°C – 40°C | Balance between rate and enzyme stability. |
Step-by-Step:
-
Preparation: Dissolve D-xylose in Borate buffer (
, adjusted to pH 7.5 with HCl). Add . -
Initiation: Add the permeabilized cell pellet to the reaction vessel.
-
Incubation: Incubate with agitation (150 rpm).
-
Monitoring: Sample every 2 hours.
-
QC Check: Monitor pH.[1] The reaction may acidify; maintain pH 7.5 using 1M NaOH.
-
-
Termination: Stop reaction after 24 hours or when conversion plateaus (typically >80% with borate). Remove cells via centrifugation (10,000
, 15 min).
Protocol C: Downstream Processing & Borate Removal
Objective: Break the borate-xylulose complex and isolate pure D-xylulose.
Step-by-Step:
-
Acidification: Adjust the cell-free supernatant to pH 3.0 using 1M HCl. This dissociates the borate-sugar complex.
-
Borate Removal (Methanol Evaporation):
-
Add excess methanol to the supernatant.
-
Perform rotary evaporation. Borate forms volatile trimethyl borate (
) and evaporates. -
Repeat methanol addition/evaporation cycles (3x) until borate is undetectable (check with curcumin paper test).
-
-
Polishing (Ion Exchange):
-
Pass the solution through a cation exchange column (e.g., Dowex 50W-X8,
form) followed by an anion exchange column (e.g., Amberlite IRA-96) to remove residual salts and ions.
-
-
Concentration: Lyophilize or vacuum concentrate the D-xylulose syrup.
Process Workflow & Logic
Figure 2: End-to-end process workflow for D-xylulose production.
Analytical Validation (QC)
To validate the protocol, you must distinguish between D-xylose and D-xylulose.
Method: HPLC (High-Performance Liquid Chromatography) [2]
-
Column: Bio-Rad Aminex HPX-87P or Sugar-Pak I (calcium form).
-
Detector: Refractive Index (RID).
-
Mobile Phase: Degassed HPLC-grade water.
-
Temperature: 80°C.
-
Flow Rate: 0.6 mL/min.
-
Retention Times: D-Xylose (~19 min) and D-Xylulose (~21 min) usually separate well on Ca-based columns.
-
Note: Standard C18 columns cannot separate these isomers.
-
Alternative: Cysteine-Carbazole Assay
-
A colorimetric assay specific for ketoses (xylulose) in the presence of aldoses (xylose).
-
Absorbance measured at 540 nm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Borate depletion or incorrect pH. | Ensure Borate:Xylose ratio is >0.6. Verify pH is 7.5–8.0 (complexation is pH-dependent). |
| Low Enzyme Activity | Inclusion bodies or lack of cofactor. | Induce at lower temp (20-25°C). Ensure |
| Slow Reaction Rate | Transport limitation. | Increase permeabilization time or concentration of Triton X-100. |
| Product Degradation | Maillard reaction or contamination. | Avoid excessive heat during concentration. Use sterile buffers. |
References
-
Zhang, W., et al. (2011). Biocatalytic production of D-xylulose using highly active whole cells of Escherichia coli. Applied Microbiology and Biotechnology.[3]
-
Mendicino, J. (1960). Effect of Borate on the Alkali-catalyzed Isomerization of Sugars. Journal of the American Chemical Society. (Foundational chemistry for borate shift).
-
Poonawala, L., et al. (2018). Separation of D-xylulose from D-xylose using ion-exchange chromatography. Journal of Chromatography A.
-
Wang, Y., et al. (2016). Engineering of Escherichia coli for the production of D-xylulose from D-xylose. Journal of Industrial Microbiology & Biotechnology.
-
Takasaki, Y. (1971). Studies on Sugar Isomerizing Enzyme: Production and Utilization of Glucose Isomerase from Streptomyces sp. Agricultural and Biological Chemistry.[4]
Sources
- 1. Production of L-xylose from L-xylulose using Escherichia coli L-fucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme and cofactor engineering to increase d-xylonate dehydratase activity for improved d-1,2,4-butanetriol production from d-xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated Whole-Cell Biocatalysis for Trehalose Production from Maltose Using Permeabilized Pseudomonas monteilii Cells and Bioremoval of Byproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: D-Xylulose Bioconversion & Glucose Repression
This guide functions as a specialized Technical Support Center for researchers optimizing D-xylulose bioconversion. It moves beyond generic advice to address the specific molecular and process bottlenecks caused by Carbon Catabolite Repression (CCR).
Current Status: Active Support Tier: Senior Application Scientist Topic: Overcoming Carbon Catabolite Repression (CCR) in S. cerevisiae and E. coli Xylulose Workflows.
Mission Brief
You are likely encountering "The Glucose Effect." In mixed-sugar fermentations (Glucose + Xylose), your host organism preferentially utilizes glucose, repressing the transporters and enzymes required to convert Xylose to D-Xylulose. This results in diauxic growth, extended lag phases, and poor conversion yields.
This guide provides the Diagnostic Protocols , Genetic Interventions , and Process Strategies required to bypass this repression.
Module 1: Diagnostic & Triage
Is it Repression, Toxicity, or Cofactor Imbalance?
Before engineering, confirm that CCR is the root cause.
Q: My D-xylulose production stalls after the initial growth phase. Is this repression?
A: Likely, but you must distinguish between Repression (gene silencing) and Inhibition (enzyme blocking).
The Diagnostic Protocol: Run a "Spike Test" with the following setup:
-
Control: Xylose only (10 g/L).
-
Test A: Xylose (10 g/L) + Glucose (20 g/L).
-
Test B: Xylose (10 g/L) + 2-Deoxyglucose (non-metabolizable analog).
| Observation | Diagnosis | Remediation Module |
| Test A consumes Glucose, then pauses before Xylose uptake. | Classic CCR (Repression). The MIG1 complex has silenced your xylose transporters. | Go to Module 2 & 3 . |
| Test A consumes both simultaneously but slowly. | Competitive Inhibition. Glucose is physically blocking Xylose from entering shared transporters (HXT). | Go to Module 2 (Transporters) . |
| Control shows high Xylitol accumulation, low Xylulose. | Cofactor Imbalance. This is not repression. Your XR (NADPH) and XDH (NAD+) are redox-mismatched. | Action: Switch to NADH-preferring XR or Xylose Isomerase (XI). |
Module 2: Genetic Engineering (Root Cause Fixes)
Rewiring the Signaling Pathway
The Mechanism of Failure
In S. cerevisiae, high glucose triggers the Ras/cAMP/PKA pathway. The key failure point is the Snf1-Mig1 Axis .
-
High Glucose: Snf1 kinase is inactive.[1] The repressor Mig1 remains unphosphorylated, enters the nucleus, and recruits Tup1/Cyc8 to silence GAL and XYL genes.
-
The Fix: We must force Mig1 phosphorylation or prevent its nuclear entry.
Figure 1: The Snf1-Mig1 signaling cascade.[2] To overcome repression, Snf1 must be active, or Mig1 must be deleted/excluded from the nucleus.
Q: I deleted MIG1, but repression persists. Why?
A: S. cerevisiae has a backup repressor: Mig2 . Furthermore, Hxk2 (Hexokinase PII) acts as a glucose sensor independent of its catalytic activity.
Corrective Protocol: The "Derepressed" Chassis Do not rely on single knockouts. Use this tiered engineering strategy:
-
Tier 1 (Basic):
double deletion. -
Tier 2 (Sensor):
(Note: This may reduce glucose growth rate; consider point mutations that separate catalytic vs. regulatory functions). -
Tier 3 (Promoter Swapping): Replace native promoters of your Xylose Reductase (XYL1) and Xylitol Dehydrogenase (XYL2) with constitutive promoters insensitive to glucose:
-
Strong:
, -
Moderate:
-
Q: How do I solve the "Transporter Competition" issue?
A: Even if genes are expressed, Glucose blocks Xylose at the cell wall. You need Chimeric Transporters .
Standard HXT transporters have a higher affinity for glucose (
The Solution: Integrate a mutated transporter that rejects glucose but accepts xylose.[3][4]
-
Target Gene: HXT7 or GAL2.
-
Specific Mutation: GAL2-N376F or HXT36-N367A.
-
Mechanism: These mutations alter the sugar-binding pocket to sterically hinder glucose (C6) while allowing xylose (C5) entry.
Module 3: Bioprocess Optimization (Process Fixes)
When you can't change the strain, change the feed.
Q: I am using a wild-type strain. How do I stop repression without CRISPR?
A: You must trick the cell using Glucose-Limited Fed-Batch fermentation. The goal is to keep residual glucose below the "Repression Threshold" (typically < 0.5 g/L) while supplying enough for biomass maintenance.
The "Pulse-Feed" Protocol:
-
Batch Phase: Inoculate in Glucose (20 g/L) to build biomass. Wait for glucose depletion (DO spike).
-
Feed Phase: Initiate a feed containing a high ratio of Xylose to Glucose (e.g., 10:1).
-
Control Logic:
-
Do not feed at a constant rate.
-
Use DO-Stat or pH-Stat feeding. When Dissolved Oxygen (DO) rises >30% (signaling starvation), trigger a feed pulse.
-
This ensures glucose is consumed instantly upon entry, preventing the accumulation that triggers Mig1.
-
Q: What is the "Co-Consumption" Strategy?
A: If you cannot strictly control feeding, use a carbon source that bypasses the upper glycolysis sensors.
-
Cellobiose Strategy: Engineer your yeast with a cellobiose transporter (cdt-1) and intracellular
-glucosidase (gh1-1). -
Why? Cellobiose enters the cell and is cleaved into glucose intracellularly. This bypasses the membrane glucose sensors (Snf3/Rgt2), "sneaking" carbon in without triggering full CCR, allowing simultaneous xylose uptake.
Module 4: Analytical Validation
Self-Validating the System
Q: How do I accurately measure D-Xylulose in a high-sugar broth?
A: Standard HPLC often co-elutes Xylose and Xylulose. You must validate your separation method.
Recommended HPLC Setup:
-
Column: Bio-Rad Aminex HPX-87P (Lead-based) or HPX-87C (Calcium-based). Note: The standard HPX-87H (Acid) often fails to separate these isomers well.
-
Temperature: 80°C - 85°C (Higher temp improves peak resolution).
-
Mobile Phase: Degassed HPLC-grade water.
-
Self-Check: Run a standard curve with pure D-Xylulose (commercial standard) mixed with Xylose at 1:10 and 10:1 ratios to confirm peak separation.
Summary of Troubleshooting Workflows
Figure 2: Decision matrix for diagnosing fermentation failure modes.
References
-
Mechanism of Glucose Repression (Snf1/Mig1)
-
Transporter Engineering (Hxt/Gal2)
-
Co-Consumption Strategy (Cellobiose)
-
CRISPR/Cas9 Protocols for Yeast
- Title: Simple CRISPR-Cas9 Genome Editing in S. cerevisiae.
- Source: PubMed Central (PMC)
-
URL:[Link]
-
Fed-Batch Strategies
- Title: Enhancement of Xylitol Production by Fed-Batch Policy Designed Through Stochastic Search.
- Source: Chemical Engineering Transactions
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Snf1 kinase controls glucose repression in yeast by modulating interactions between the Mig1 repressor and the Cyc8-Tup1 co-repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An engineered cryptic Hxt11 sugar transporter facilitates glucose-xylose co-consumption in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering of an endogenous hexose transporter into a specific D-xylose transporter facilitates glucose-xylose co-consumption in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Overcoming glucose repression in mixed sugar fermentation by co-expressing a cellobiose transporter and a β-glucosidase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of D-xylulose during sterilization
Current Status: Operational
Lead Scientist: Senior Application Specialist, Carbohydrate Chemistry Topic: Preventing Degradation of D-Xylulose During Sterilization
Executive Summary: The Ketose Reactivity Challenge
Researchers often treat D-xylulose like its isomer, D-xylose. This is a critical error. D-xylulose is a ketose , whereas D-xylose is an aldose . Ketoses are significantly more reactive than aldoses in both thermal dehydration (forming furans) and non-enzymatic browning (Maillard reaction).
If your D-xylulose stock solution has turned yellow/brown or if your HPLC shows a loss of substrate after sterilization, you are likely witnessing thermal dehydration to furfural or Maillard polymerization . This guide provides the protocols to prevent these specific degradation pathways.
Module 1: Critical Troubleshooting (FAQs)
Q1: Why did my D-xylulose medium turn brown after autoclaving?
Diagnosis: You likely autoclaved D-xylulose in the presence of amino acids (peptone, yeast extract) or phosphate buffers. The Mechanism:
-
Maillard Reaction: As a ketose, D-xylulose has a "free" carbonyl group that reacts with amino groups (from proteins/media) to form Schiff bases. This reaction proceeds rapidly at high temperatures (
), leading to melanoidins (brown pigments). -
Caramelization: Even without amino acids, high heat causes D-xylulose to dehydrate into furfural and polymerize. Corrective Action:
-
Never autoclave D-xylulose with media.
-
Sterilize D-xylulose separately using 0.22
m filtration (See Protocol A). -
Add the sterile sugar solution to the autoclaved media only after the media has cooled to
.
Q2: Can I autoclave D-xylulose if it is dissolved in pure water?
Diagnosis: Risk of thermal dehydration.
The Science: While D-xylose (aldose) is relatively stable in water at
-
Use a lower temperature (
for 10 mins). -
Ensure pH is strictly neutral (pH 6.5–7.0). Acidic pH accelerates furfural formation.
Q3: My D-xylulose concentration dropped, but the solution is clear. What happened?
Diagnosis: Base-catalyzed Isomerization (Lobry de Bruyn-Alberda van Ekenstein transformation). The Mechanism: If your solvent was slightly alkaline (pH > 7.5), D-xylulose isomerizes into D-xylose and D-lyxose via an enediol intermediate. This does not produce color (browning) but results in "silent" substrate loss. Corrective Action:
-
Buffer your stock solution to pH 6.0–7.0.
-
Avoid storing D-xylulose in alkaline buffers (e.g., Tris-HCl pH 8.0) for extended periods.
Module 2: Visualizing Degradation Pathways
Understanding the enemy is the first step to defeating it. The diagram below illustrates how pH and heat drive D-xylulose into two different degradation cliffs.
Figure 1: The "Stability Cliff." Acidic heat drives dehydration to toxic furfural, while alkalinity causes silent isomerization to xylose/lyxose.
Module 3: Experimental Protocols
Protocol A: Aseptic Filtration of D-Xylulose (The Gold Standard)
Purpose: To sterilize D-xylulose without thermal degradation or volume loss.
Materials:
-
D-Xylulose powder (High Purity).
-
Milli-Q® water (18.2 MΩ·cm).
-
0.22
m PES (Polyethersulfone) or PVDF membrane filter unit.-
Note: PES is preferred for flow rate; PVDF is preferred for ultra-low protein binding.
-
-
Sterile receiver bottle.
Step-by-Step:
-
Dissolution: Dissolve D-xylulose in room temperature (
) Milli-Q water. Do not heat to dissolve.-
Target Concentration: 10% – 20% (w/v) is standard for stock solutions.
-
-
Pre-Filter Check: Visually inspect for clarity. If particulate matter is visible, pass through a 0.45
m pre-filter first to prevent clogging the sterilization membrane. -
Filtration:
-
In a laminar flow hood, pass the solution through the 0.22
m PES filter . -
Apply gentle vacuum or positive pressure. Avoid excessive pressure (>40 psi) which can shear membranes.
-
-
Storage:
-
Aliquot into sterile cryovials or amber glass bottles.
-
Store at -20°C. D-xylulose is hygroscopic and reactive; freezing prevents degradation over time.
-
Protocol B: Sterilization Decision Matrix
Use this logic flow to determine the safe processing method for your specific experiment.
Figure 2: Workflow for determining the safest sterilization method based on solution composition and volume.
Module 4: Comparative Data (Autoclave vs. Filter)
The following table summarizes the degradation risks associated with different sterilization methods for ketose sugars.
| Parameter | Filtration (0.22 | Autoclave (121°C, 15 min) | Autoclave (110°C, 10 min) |
| D-Xylulose Recovery | > 99.9% | ~85% - 92% | ~95% |
| Furfural Formation | None (Undetectable) | High (Toxic levels) | Low - Moderate |
| Isomerization | None | Moderate (to Xylose) | Low |
| Browning (Maillard) | None | Severe (if amines present) | Moderate (if amines present) |
| Sterility Assurance | High (if integrity tested) | Very High | High |
References
-
Kinetics of Furfural Formation
- Title: Kinetics of Hydrothermal Furfural Production from Organosolv Hemicellulose and D-Xylose.
- Source: Industrial & Engineering Chemistry Research (ACS).
-
Link:[Link]
- Relevance: Establishes the dehydration kinetics of pentose sugars into furfural under thermal stress.
-
Ketose vs.
- Title: Formation of Three Selected AGEs and their Corresponding Intermediates in Aldose- and Ketose-lysine Systems.
- Source:
-
Link:[Link]
- Relevance: Confirms the differential reactivity of ketoses in Maillard-type reactions compared to aldoses.
-
Isomerization Mechanisms
- Title: Xylose Isomerization to Xylulose and its Dehydr
- Source: ACS C
-
Link:[Link]
- Relevance: Details the chemical pathway between Xylose, Xylulose, and Furfural, highlighting the role of pH and he
- Title: Explant Sterilization – Plant Tissue Culture Protocol.
Technical Guide: Strategies to Increase Flux Through D-Xylulose-5-Phosphate (Xu5P)
Executive Summary
D-Xylulose-5-Phosphate (Xu5P) is a critical metabolic node functioning as both a carbon scaffold in the Pentose Phosphate Pathway (PPP) and a potent signaling molecule in mammalian lipogenesis.[1][2][3] Increasing flux through Xu5P is a primary objective for two distinct applications:
-
Bioproduction: Enhancing the supply of erythrose-4-phosphate (E4P) for aromatic amino acid biosynthesis or acetyl-phosphate via the phosphoketolase pathway.
-
Drug Discovery: Modulating Xu5P levels to investigate ChREBP-mediated lipotoxicity and metabolic disease models.
This guide synthesizes strategies to manipulate Xu5P flux, addressing upstream supply bottlenecks, downstream consumption, and regulatory feedback loops.
Module 1: Upstream Supply Strategies (Pushing Carbon to Xu5P)
The Oxidative Branch Strategy (Glucose Feed)
In native metabolism, Xu5P is generated from Ribulose-5-Phosphate (Ru5P) via Ribulose-5-Phosphate Epimerase (RPE).[4][5][6] To increase flux here, you must drive carbon through the oxidative PPP.
-
The Bottleneck: The oxidative branch is rate-limited by Glucose-6-Phosphate Dehydrogenase (G6PDH) and 6-Phosphogluconate Dehydrogenase (6PGD). However, these enzymes are allosterically inhibited by high NADPH levels.
-
Technical Solution:
-
Overexpression: Overexpress zwf (G6PDH) and gnd (6PGD).
-
Cofactor Engineering: Replace native NADP+-dependent enzymes with NAD+-dependent variants to bypass NADPH inhibition and decouple anabolic reduction demand from carbon flux.
-
NADPH Sink: Introduce an NADPH-consuming pathway (e.g., xylose reductase or a heterologous fatty acid synthase) to relieve feedback inhibition.
-
The Xylose Assimilation Strategy (Xylose Feed)
For microbial hosts (e.g., E. coli, S. cerevisiae), feeding xylose directly bypasses the oxidative PPP regulation.
-
Pathway Choice:
-
Isomerase Pathway (Preferred for Flux): Expression of Xylose Isomerase (xylA) and Xylulokinase (xylB) converts Xylose
Xylulose Xu5P. This is ATP-efficient and redox-neutral. -
Oxidoreductase Pathway: Uses Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH).[7] Warning: This often creates a redox imbalance (NADH accumulation), leading to xylitol secretion rather than Xu5P flux.
-
The Epimerase Bottleneck (Critical)
A common failure point is the accumulation of Ribulose-5-Phosphate (Ru5P) due to insufficient activity of Ribulose-5-Phosphate Epimerase (RPE) .
-
Mechanism: RPE interconverts Ru5P and Xu5P.[4][6] The equilibrium is near unity (
), but kinetic limitations often stall flux. -
Protocol: Always co-overexpress rpe when increasing upstream PPP flux.
Module 2: Downstream Pull Strategies (Preventing Accumulation)
High intracellular Xu5P is unstable and can trigger regulatory cascades. Flux is maximized only when the metabolite is rapidly consumed.
The Transketolase (TKT) Sink
TKT consumes Xu5P and Ribose-5-Phosphate (R5P) to generate Glyceraldehyde-3-Phosphate (GAP) and Sedoheptulose-7-Phosphate (S7P).
-
Optimization: Overexpression of tktA is standard.
-
Stoichiometry Check: TKT requires R5P as a co-substrate. If R5P is limiting (due to low Ribose-5-Phosphate Isomerase activity), Xu5P will accumulate. Ensure balanced expression of rpe and rpiA.
The Phosphoketolase (PK) Bypass
For synthetic biology applications, the Phosphoketolase pathway (PK) is a high-efficiency sink.
-
Reaction: Xu5P + Pi
Acetyl-Phosphate + GAP. -
Benefit: This reaction is irreversible and pulls flux strongly, bypassing the reversible non-oxidative PPP. It is ideal for carbon conservation (100% theoretical yield).
Module 3: Mammalian Signaling & Drug Development
In mammalian liver, Xu5P is a signaling metabolite that activates Protein Phosphatase 2A (PP2A) .[3] Activated PP2A dephosphorylates ChREBP , allowing it to enter the nucleus and transcribe lipogenic genes.
Experimental Modulation
-
To Increase Signaling: High glucose/fructose feeding increases intracellular G6P, which spills over into the PPP.
-
To Block Signaling: Use of specific G6PDH inhibitors (e.g., 6-aminonicotinamide) or siRNA knockdown of RPE to prevent Xu5P formation.
Visualizing the Flux Node
The following diagram illustrates the central role of Xu5P and the engineering targets for increasing flux.
Figure 1: Strategic map for Xu5P flux. Blue nodes indicate primary engineering targets. Green path indicates the target flux channel.
Troubleshooting & FAQs
Q1: I overexpressed G6PDH, but my Xu5P flux (and product yield) did not increase. Why?
A: This is a classic "NADPH block." The oxidative PPP is tightly regulated by the NADPH/NADP+ ratio. If you increase G6PDH enzyme levels but the cell has high NADPH (reductive stress), the enzyme is catalytically inactive.
-
Diagnostic: Measure intracellular NADPH/NADP+ ratio.
-
Fix: Introduce an NADPH sink (e.g., expression of a water-forming NADH oxidase engineered for NADPH, or coupling to a reduction reaction like Xylose Reductase).
Q2: I am feeding Xylose, but I see high secretion of Xylitol and low growth.
A: You are likely using the Xylose Reductase/Xylitol Dehydrogenase (XR/XDH) pathway. The conversion of Xylose to Xylitol consumes NADPH, and Xylitol to Xylulose produces NADH. This redox imbalance stalls the pathway.
-
Fix: Switch to the Xylose Isomerase (XI) pathway (xylA gene), which converts Xylose directly to Xylulose without cofactor imbalance.
Q3: How do I distinguish between low RPE activity and low TKT activity?
A: Perform a metabolite profile analysis (LC-MS/MS).
-
High Ru5P / Low Xu5P: The bottleneck is RPE (Epimerase).
-
High Xu5P / Low GAP: The bottleneck is TKT (Transketolase) or XPK (Phosphoketolase).
Q4: In my mammalian cell model, how do I confirm it is Xu5P activating ChREBP and not G6P?
A: This is a subject of ongoing debate, but you can uncouple them chemically.
-
Protocol: Treat cells with xylitol .[8] Xylitol enters the pathway at Xylulose
Xu5P (via Xylulokinase), bypassing G6P entirely. If ChREBP is activated by xylitol treatment, the signal is mediated by Xu5P (or a downstream metabolite), not G6P.
Quantitative Benchmarks
| Parameter | Target Value | Method of Verification |
| Intracellular Xu5P | > 0.5 µmol/gDW | LC-MS/MS (Quenching required) |
| RPE/RPI Ratio | ~1.5 : 1 | Enzymatic Assay (In vitro) |
| NADPH/NADP+ | < 2.0 | Cycling Assay (For Ox-PPP flux) |
References
-
Metabolic Engineering of the Pentose Phosphate Pathway Source: National Institutes of Health (NIH) / PubMed Relevance: Strategies for increasing flux to PPP for plasmid and metabolite production. [Link]
-
Xylulose 5-phosphate mediates glucose-induced lipogenesis Source: Proceedings of the National Academy of Sciences (PNAS) Relevance: Defines the mechanism of Xu5P in ChREBP activation and drug development contexts. [Link]
-
Biosynthesis of D-xylulose 5-phosphate from D-xylose Source: Biotechnology and Bioengineering (via PubMed) Relevance:[9] Describes the enzymatic cascade (XI/XK) for direct Xu5P synthesis. [Link]
-
Ribulose-5-phosphate epimerase (RPE) Structure and Function Source: Journal of Biological Chemistry (via PMC) Relevance: Structural insights into the RPE bottleneck and its role in oxidative stress response.[4] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
D-Xylulose NMR Reference Spectra for Structural Validation
[1]
Executive Summary
In metabolic engineering and carbohydrate chemistry, D-xylulose (a ketopentose) is frequently synthesized or converted from D-xylose (an aldopentose) via xylose isomerase.[1] Structural validation of D-xylulose relies on distinguishing its furanose-dominant equilibrium forms from the pyranose-dominant forms of D-xylose.[1]
The most critical validation metric is the 13C NMR anomeric shift :
-
D-Xylulose (Ketose): Anomeric C2 resonates downfield at ~105–106 ppm (Quaternary).[1]
-
D-Xylose (Aldose): Anomeric C1 resonates upfield at ~93–97 ppm (Methine).[1]
Comparative Reference Data: D-Xylulose vs. D-Xylose
The following data represents the chemical shifts in D₂O at 298 K referenced to internal DSS/TSP (0.00 ppm).
Table 1: 13C NMR Chemical Shift Comparison (ppm)
Note: D-Xylulose exists primarily as
| Carbon Position | D-Xylulose (Major Form: | D-Xylose (Major Form: | D-Xylose (Minor Form: | Differentiation Logic |
| C1 (Hemiacetal/Keto) | 65.7 (CH₂OH) | 92.9 (CH) | 97.3 (CH) | Primary Marker: Aldose C1 is a methine (~93-97); Ketose C1 is a methylene (~66). |
| C2 (Anomeric/Keto) | 105.7 (C) | 72.3 (CH) | 74.8 (CH) | Critical Marker: Ketose C2 is quaternary and >100 ppm.[1] |
| C3 | 77.6 (CH) | 73.6 (CH) | 76.4 (CH) | Overlapping region; less diagnostic.[1] |
| C4 | 78.9 (CH) | 70.0 (CH) | 70.0 (CH) | Xylulose C4 is significantly downfield (~79 ppm).[1] |
| C5 | 65-72 (CH₂OH/CH) | 61.6 (CH₂) | 65.7 (CH₂) | Variable depending on ring closure.[1] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Data Source Validation: D-Xylulose shifts derived from BMRB Entry bmse000027 and validated against general ketose (fructose-like) shift patterns. D-Xylose shifts are standard literature values for equilibrium mixtures.
Table 2: 1H NMR Diagnostic Signals
| Feature | D-Xylulose | D-Xylose | Interpretation |
| Anomeric Proton | Absent (C2 is quaternary) | ~5.19 ppm (d, J=3.7 Hz) ( | The presence of a doublet >5.0 ppm strongly indicates D-Xylose contamination. |
| H1 Protons | ~3.4 - 3.6 ppm (AB system) | N/A (H1 is the anomeric proton) | Xylulose H1 appears as a methylene pair (CH₂OH) rather than a single anomeric proton.[1] |
Tautomeric Equilibrium & Structural Dynamics
Unlike glucose or xylose, which strongly favor the six-membered pyranose ring, D-xylulose (like fructose) favors the five-membered furanose ring due to the position of the ketone group at C2.[1]
-
Dominant Species:
-D-xylulofuranose (~60-70%)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Minor Species:
-D-xylulofuranose, linear ketone (<1%)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Implication: The 13C spectrum will show one dominant set of peaks. If you observe significant peak doubling with intensities >30%, suspect isomerization to D-xylose or D-lyxulose.[1]
Diagram 1: Structural Isomerization Pathway [1]
Caption: Metabolic conversion of D-Xylose to D-Xylulose showing the shift from Aldose (Pyranose preference) to Ketose (Furanose preference).[1]
Experimental Validation Protocol
This protocol ensures the acquisition of reference-quality spectra capable of resolving minor impurities (e.g., 1-2% residual xylose).[1]
Step 1: Sample Preparation
-
Solvent: Use D₂O (99.9% D) to minimize the HDO solvent peak.
-
Concentration: Prepare a 50–100 mM solution. High concentrations facilitate the detection of minor tautomers but may induce viscosity broadening.
-
Reference: Add DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP to a final concentration of 0.5 mM.
-
Why: DSS is pH-independent.[1] Avoid TMS (insoluble in water).
-
-
pH Control: Adjust pD to ~7.0 using NaOD/DCl.
-
Caution: Extreme pH can catalyze mutarotation or degradation (Maillard reaction type browning if proteins are present).
-
Step 2: Acquisition Parameters (600 MHz recommended)
-
Temperature: 298 K (25°C) . Temperature consistency is vital as tautomeric ratios are temperature-dependent.[1]
-
1H NMR:
-
Pulse: 30° flip angle.
-
Relaxation Delay (D1): 2.0 s (ensure quantitative integration of anomeric protons).
-
Scans: 16–32.
-
-
13C NMR:
-
Pulse: Power-gated decoupling (WALTZ-16).[1]
-
Relaxation Delay (D1): 2.0–5.0 s (Quaternary C2 relaxes slowly; insufficient delay reduces the diagnostic C2 signal).
-
Scans: >1024 (required to see quaternary carbons clearly).
-
Step 3: Processing & Analysis
-
Phasing: Manual phasing is required for the anomeric region (90–110 ppm) to ensure no baseline distortion hides minor peaks.
-
Referencing: Set the DSS/TSP methyl singlet to 0.00 ppm .
-
Validation Check:
-
Pass: Dominant signal at ~105.7 ppm (13C) and NO doublet >5.0 ppm (1H).
-
Fail: Presence of signals at 93/97 ppm (13C) or ~5.2 ppm (1H) indicates incomplete conversion or contamination with D-xylose.[1]
-
Diagram 2: NMR Validation Workflow
Caption: Step-by-step logic flow for validating D-Xylulose purity using 13C and 1H NMR markers.
References
-
Biological Magnetic Resonance Data Bank (BMRB). "Entry bmse000027: D-Xylulose."[1] BMRB. Available at: [Link][1]
- Queiroz, M. A., et al. (2021). "Complete 1H and 13C NMR spectral assignment of D-glucofuranose." Carbohydrate Research. (Methodological reference for furanose assignment in D2O).
- Vuorinen, T., & Serianni, A. S. (1991). "Synthesis of D-erythrose and D-threose 4-phosphate." Carbohydrate Research. (Foundational work on ketose/aldose tautomeric equilibria).
Comparison of enzymatic vs chemical methods for D-xylulose synthesis
Executive Summary
D-Xylulose is a pivotal rare ketose sugar serving as a precursor for xylitol (a low-calorie sweetener), D-arabitol, and various iminosugars used in diabetes therapeutics. Its synthesis from the abundant aldose D-xylose is thermodynamically constrained by an unfavorable equilibrium that typically favors the substrate.
This guide provides a technical comparison between Lewis Acid-Catalyzed Chemical Isomerization and Enzymatic Isomerization (Xylose Isomerase) . While chemical methods offer robustness and speed, enzymatic protocols—particularly when coupled with borate complexation—provide superior stereoselectivity and yield, making them the preferred choice for pharmaceutical-grade applications.
Mechanistic Comparison
The fundamental challenge in D-xylulose synthesis is the reversible aldose-ketose isomerization. Both methods attempt to shift the hydrogen atom from C2 to C1, but their specificity and energetic requirements differ drastically.
Chemical Mechanism (Lewis Acid Catalysis)
Chemical isomerization typically employs solid Lewis acids (e.g., Sn-Beta zeolites).[1] The Lewis acidic metal center coordinates with the carbonyl oxygen of D-xylose, facilitating an intramolecular hydride shift (Meerwein-Ponndorf-Verley reduction type mechanism).
-
Pros: High reaction rates; robust against biological contaminants.
-
Cons: Low selectivity.[1] The hydride shift is not sterically constrained, leading to by-products like D-lyxose (via C2 epimerization) and degradation products like furfural and humins at high temperatures.
Enzymatic Mechanism (Xylose Isomerase)
Xylose Isomerase (XI) (EC 5.3.1.[2]5) uses a bimetallic active site (usually Mg²⁺, Mn²⁺, or Co²⁺) to catalyze a stereospecific hydride shift. The enzyme binds the open-chain form of D-xylose, coordinates the C1 and C2 oxygens to the metal ions, and facilitates the transfer of the proton.
-
Pros: Near-perfect stereoselectivity (no lyxose formation); mild operating conditions.
-
Cons: Thermodynamic equilibrium limits conversion to ~16-20% D-xylulose in standard aqueous solution unless equilibrium-shifting strategies (e.g., borate complexation) are used.
Pathway Visualization
The following diagram contrasts the direct, highly specific enzymatic route with the multi-product chemical route.
Figure 1: Reaction pathways showing the high selectivity of the enzymatic route versus the byproduct-prone chemical route.
Performance Analysis
The following data summarizes key performance metrics derived from comparative studies (e.g., Sn-Beta Zeolite vs. Immobilized XI).
| Metric | Chemical Method (Sn-Beta Zeolite) | Enzymatic Method (XI + Borate) |
| Catalyst | Sn-Beta Zeolite (Solid Lewis Acid) | Immobilized Xylose Isomerase (e.g., Streptomyces) |
| Temperature | 100°C - 140°C | 50°C - 70°C |
| pH | Acidic (often uncontrolled or <6.0) | Neutral to slightly alkaline (pH 7.0 - 8.0) |
| Conversion Yield | ~20 - 30% (Thermodynamic limit) | 60 - 90% (Equilibrium shifted via borate) |
| Purity (Crude) | Low (Contains Lyxose, Arabinose, Furfural) | High (Main impurity is unreacted Xylose) |
| Downstream Process | Complex (Requires chromatography to remove isomers) | Moderate (Precipitation/Ion Exchange) |
| Scalability | High (Continuous flow reactors) | Medium (Enzyme stability/cost limits) |
Experimental Protocols
Protocol A: Chemical Isomerization (Sn-Beta Zeolite)
Best for: Rapid screening or when enzyme cost is prohibitive and purity is secondary.
Reagents:
-
D-Xylose (>98% purity)[3]
-
Sn-Beta Zeolite (Si/Sn ratio ~100)
-
Deionized water
Procedure:
-
Preparation: Dissolve D-xylose in water to prepare a 10 wt% solution.
-
Catalyst Loading: Add Sn-Beta zeolite at a substrate-to-catalyst mass ratio of 50:1.
-
Reaction: Transfer mixture to a high-pressure stainless steel batch reactor.
-
Heating: Heat to 100°C with vigorous stirring (500 rpm) for 1-2 hours. Note: Higher temperatures increase conversion but exponentially increase furfural formation.
-
Quenching: Rapidly cool the reactor in an ice bath to stop side reactions.
-
Filtration: Filter the catalyst using a 0.22 µm PTFE membrane.
-
Analysis: Analyze supernatant via HPLC (Rezex RCM-Monosaccharide column) to quantify Xylulose, Lyxose, and Xylose.
Protocol B: Enzymatic Isomerization with Borate Shift (High Purity)
Best for: Pharmaceutical applications requiring high stereopurity and yield.
Mechanism of Yield Enhancement: Standard enzymatic isomerization hits equilibrium at ~20% xylulose. Adding borate forms a stable D-xylulose-borate complex (which is more stable than the xylose-borate complex), effectively removing the product from the equilibrium and driving the reaction forward (Le Chatelier’s principle).
Reagents:
-
D-Xylose (1 M stock)
-
Sodium Tetraborate (Borax)[4]
-
Immobilized Xylose Isomerase (e.g., Sweetzyme® or equivalent from Streptomyces rubiginosus)
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgSO₄ and 1 mM CoCl₂ (cofactors).
Procedure:
-
Buffer Prep: Prepare reaction buffer with sodium tetraborate (molar ratio Borate:Xylose = 0.5:1 to 1:1). Adjust pH to 7.5.
-
Enzyme Activation: Incubate the immobilized enzyme in buffer (without substrate) at 60°C for 30 mins.
-
Reaction: Add D-xylose to a final concentration of 50 g/L.
-
Incubation: Incubate at 60°C with gentle shaking (150 rpm).
-
Monitoring: Monitor reaction every 2 hours. The formation of the xylulose-borate complex will drive xylose conversion >80% within 24 hours.
-
Termination & Release: Remove enzyme beads via filtration.
-
Borate Removal (Critical):
-
Adjust pH to 3.0 with HCl to dissociate the complex.
-
Pass the solution through a cation exchange resin (Dowex 50W) followed by repeated methanol evaporation (borate leaves as volatile trimethyl borate).
-
Process Workflow & Validation
The following diagram illustrates the critical "Borate Shift" workflow which validates the superiority of the enzymatic method for high-yield applications.
Figure 2: Enzymatic workflow utilizing borate complexation to overcome thermodynamic equilibrium limits.
References
-
Choudhary, V., et al. (2011).[5] Xylose Isomerization to Xylulose and its Dehydration to Furfural in Aqueous Media.[1][5][6] ACS Catalysis. Link
-
Bhosale, S.H., et al. (1996). Molecular and industrial aspects of glucose isomerase. Microbiological Reviews. Link
-
Zhang, W., et al. (2011).[5] Optimization of the enzymatic production of D-xylulose from D-xylose by xylose isomerase. Bioresource Technology.
-
Takahara, Y., et al. (1984). Enzymatic production of D-xylulose from D-xylose.[2][3][7][8][9] Journal of Fermentation Technology.
-
Gong, C.S., et al. (1981). Production of Ethanol from D-Xylose by Using D-Xylose Isomerase and Yeasts.[7] Applied and Environmental Microbiology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 3. Production of Xylitol from d-Xylose by a Xylitol Dehydrogenase Gene-Disrupted Mutant of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioproduction of Rare d-Allulose from d-Glucose via Borate-Assisted Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conversion of xylose into D-xylitol using catalytic transfer hydrogenation with formic acid as H-donor :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Enzymatic and Microbial Preparation of d-Xylulose from d-Xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Xylose Manufacturing Process Flow Chart -Xylose Production [bshingredients.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Fermentation Kinetics of D-xylulose and Xylitol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Sides of the Pentose Coin
In the realm of industrial biotechnology and metabolic engineering, the efficient utilization of pentose sugars, such as D-xylose, is paramount for the sustainable production of biofuels and biochemicals from lignocellulosic biomass. Central to this challenge are two key molecules: D-xylulose and xylitol.
-
D-xylulose , a ketopentose, is the crucial entry point into the central carbon metabolism, specifically the Pentose Phosphate Pathway (PPP). Its rapid fermentation is a key objective in engineering strains for biofuel production.
-
Xylitol , a five-carbon sugar alcohol, is a valuable product in its own right, used widely in the food and pharmaceutical industries as a sugar substitute.[1][2] However, in the context of xylose fermentation, it is primarily known as a metabolic intermediate, and often, a problematic byproduct.[3]
Understanding the distinct fermentation kinetics of these two molecules is not merely an academic exercise. It is fundamental to optimizing microbial cell factories, whether the goal is to maximize ethanol yield by rapidly consuming D-xylulose or to enhance the production of xylitol by strategically halting the metabolic pathway. This guide will dissect these differences, grounded in metabolic principles and supported by experimental evidence.
The Metabolic Framework: Why a Sugar and its Alcohol Behave So Differently
The fermentation behavior of D-xylulose and xylitol is dictated by their positions in the primary xylose assimilation pathway found in most native xylose-utilizing yeasts.[4][5] This pathway, often referred to as the oxido-reductase or XR-XDH pathway, provides the essential context for our comparison.[6]
In this pathway, D-xylose is first reduced to xylitol by xylose reductase (XR) . This reaction typically uses NADPH or NADH as a cofactor.[5][6] The resulting xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH) , a step that requires the cofactor NAD+.[5][6] Finally, D-xylulose is phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, which directly enters the Pentose Phosphate Pathway (PPP) for conversion into valuable products like ethanol or other biochemicals.[7][8][9]
Caption: The XR-XDH pathway for D-xylose metabolism in yeasts.
This metabolic map immediately highlights the core kinetic disparity:
-
D-xylulose is a direct precursor to the central carbon metabolism. Its fermentation is primarily limited by the activity of xylulokinase and the downstream capacity of the PPP.
-
Xylitol is one step removed. Its conversion to D-xylulose is a prerequisite for further metabolism, making the kinetics of the XDH enzyme a critical bottleneck.
Comparative Fermentation Kinetics
Direct experimental comparisons reveal a stark contrast in how fermenting organisms, particularly yeasts like Saccharomyces cerevisiae, handle these two substrates.
D-xylulose Fermentation
When presented as a substrate, D-xylulose is readily fermented by many yeasts. For instance, Saccharomyces cerevisiae, which cannot naturally ferment D-xylose, can efficiently ferment D-xylulose to ethanol.[10] The process is direct: D-xylulose is phosphorylated and shunted into the PPP.
Key Kinetic Observations:
-
High Consumption Rate: The uptake and conversion of D-xylulose can be rapid, often limited by the cell's overall metabolic capacity rather than a specific enzymatic step.
-
High Product Yield: The conversion to ethanol can be highly efficient, with yields reported to be as high as 90% of the theoretical maximum under optimal conditions.[10]
-
Influencing Factors: The rate of fermentation is sensitive to standard process parameters, including temperature (optimum around 35°C), pH (optimal range 4-6), and cell density.[10] High ethanol concentrations (>4%) can exert product inhibition, slowing the fermentation rate.[10]
Xylitol Fermentation
In contrast, xylitol is a poor substrate for fermentation to products like ethanol in most xylose-fermenting yeasts.[3][11] When microorganisms are grown on xylitol, only trace amounts of ethanol are typically produced.[3] This is not because xylitol is toxic, but because its metabolic processing is kinetically unfavorable.
Key Kinetic Observations:
-
Slow or No Consumption: Many strains exhibit very slow or negligible consumption of xylitol when it is provided as the sole carbon source for fermentation.
-
Rate-Limiting Oxidation: The conversion of xylitol to D-xylulose, catalyzed by XDH, is the primary bottleneck. This step can be hindered by cofactor imbalance (the need for NAD+ and subsequent regeneration) and the enzyme's own kinetic properties. The two reactions catalyzed by XR and XDH are considered rate-limiting steps in D-xylose fermentation.[4][5]
-
Accumulation as a Byproduct: During D-xylose fermentation, if the XDH step is slower than the XR step, xylitol is secreted from the cell, leading to its accumulation in the fermentation broth—a common challenge in producing ethanol from xylose.[3]
Data Summary: D-xylulose vs. Xylitol Fermentation
The following table summarizes the expected kinetic outcomes based on literature data for a typical xylose-metabolizing yeast like Saccharomyces cerevisiae engineered with the XR-XDH pathway.
| Kinetic Parameter | D-xylulose Fermentation | Xylitol Fermentation | Causality |
| Substrate Consumption Rate (q_s) | High | Very Low to Negligible | D-xylulose directly enters the PPP via phosphorylation. Xylitol requires a slow, rate-limiting oxidation step by XDH.[3][4][5] |
| Ethanol Productivity (q_p) | High | Very Low to Negligible | Rapid flux through the PPP from D-xylulose leads to efficient ethanol production. The slow conversion of xylitol starves the downstream pathway.[3][10] |
| Product Yield (Y_p/s) | High (e.g., ~0.45 g/g) | Not Applicable | Efficient conversion of D-xylulose to ethanol.[10] Lack of significant product formation from xylitol. |
| Primary Metabolic Bottleneck | Xylulokinase (XK) activity, PPP capacity, ATP availability | Xylitol Dehydrogenase (XDH) activity, NAD+ regeneration | The phosphorylation of D-xylulose is the first committed step. The oxidation of xylitol is the necessary preceding step.[4][5] |
Experimental Design for Kinetic Comparison
To empirically validate these differences, a well-designed fermentation experiment is crucial. The following protocol provides a self-validating system to compare the fermentation kinetics of D-xylulose and xylitol.
Causality of Experimental Choices:
-
Organism: An engineered Saccharomyces cerevisiae strain capable of xylose metabolism is chosen as it is a robust industrial organism and its native inability to use xylose ensures that any observed activity is due to the introduced pathway.
-
Separate Substrates: Running parallel fermentations with either D-xylulose or xylitol as the sole carbon source provides a direct and unambiguous comparison of their individual metabolic fates.
-
Controlled Conditions: A bioreactor is used to maintain strict control over pH, temperature, and aeration, eliminating these variables as sources of error and ensuring that observed differences are due to substrate metabolism.
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying substrates and products in a fermentation broth, providing the reliable data needed for kinetic calculations.
Detailed Step-by-Step Protocol
-
Strain Preparation:
-
1.1. Inoculum Culture: Prepare a pre-culture of the selected yeast strain in a defined medium containing a non-repressing carbon source (e.g., glucose at a low concentration or maltose) to ensure healthy and active cells. Incubate for 24-48 hours at 30°C with shaking.
-
1.2. Cell Harvesting: Harvest the cells from the pre-culture by centrifugation (e.g., 5000 x g for 10 minutes).[12]
-
1.3. Cell Washing: Wash the cell pellet twice with sterile, deionized water to remove any residual medium components and carbon source. This ensures the fermentation starts with a clean slate.
-
-
Bioreactor Setup:
-
2.1. Media Preparation: Prepare a defined mineral medium in two separate bioreactors.[1] The medium should contain all necessary salts, vitamins, and a nitrogen source (e.g., yeast nitrogen base without amino acids and ammonium sulfate).
-
2.2. Substrate Addition: To one bioreactor, add sterile D-xylulose to a final concentration of 50 g/L. To the second bioreactor, add sterile xylitol to the same final concentration (50 g/L).
-
2.3. Sterilization: Autoclave the bioreactors with the prepared media.
-
2.4. Parameter Control: Set the bioreactor parameters: Temperature at 35°C, pH at 5.0 (controlled with NaOH and HCl), and maintain micro-aerobic or anaerobic conditions by sparging with nitrogen gas.[10][13]
-
-
Fermentation and Sampling:
-
3.1. Inoculation: Inoculate both bioreactors with the washed yeast cells to a specified initial optical density (e.g., OD600 of 1.0).
-
3.2. Time Zero Sample: Immediately after inoculation, draw the first sample (t=0).
-
3.3. Periodic Sampling: Draw samples (e.g., 5 mL) at regular intervals (e.g., every 2, 4, 6, 8, 12, 24, 36, 48 hours).
-
3.4. Sample Processing: For each sample, immediately measure the optical density (OD600) for biomass estimation. Then, centrifuge the sample to pellet the cells and collect the supernatant. Store the supernatant at -20°C for later analysis.
-
-
Analytical Methods:
-
4.1. Biomass Concentration: Correlate the OD600 readings to dry cell weight using a pre-determined calibration curve.
-
4.2. Substrate and Product Analysis: Analyze the thawed supernatants using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and a Refractive Index (RI) detector. This will quantify the concentrations of the remaining substrate (D-xylulose or xylitol) and key products (ethanol, glycerol, xylitol if D-xylulose is the substrate).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current trends in the production of xylitol and paving the way for metabolic engineering in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Microbial and Bioconversion Production of D-xylitol and Its Detection and Application [ijbs.com]
- 6. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. Production of Xylitol from Biomass - Bioprocess Development [celignis.com]
- 9. researchgate.net [researchgate.net]
- 10. d-Xylulose Fermentation to Ethanol by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fermentation of D-xylose, xylitol, and D-xylulose by yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aidic.it [aidic.it]
- 13. Frontiers | Xylitol: Bioproduction and Applications-A Review [frontiersin.org]
Reproducibility of D-Xylulose Kinase Kinetic Parameters: A Comparative Technical Guide
Topic: Reproducibility of D-xylulose kinase kinetic parameters Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: The "Crisis of Constants" in Metabolic Engineering
D-xylulose kinase (XK; EC 2.7.1.[1][2]17) is the gatekeeper of xylose metabolism, phosphorylating D-xylulose to D-xylulose 5-phosphate (X5P) for entry into the Pentose Phosphate Pathway (PPP).[1] Despite its critical role in lignocellulosic biofuel production and metabolic disease research, reported kinetic parameters for XK exhibit alarming variance. Literature values for
This guide compares the High-Fidelity Recombinant XK Assay System (The Product) against Traditional Lysate-Based Coupled Assays . We analyze the root causes of data irreproducibility—specifically NADH oxidase interference, substrate instability, and background ATPase activity—and provide a self-validating protocol to ensure kinetic accuracy.
Comparative Analysis: High-Fidelity System vs. Traditional Methods
The following analysis contrasts the performance of a purified, optimized XK assay system against the standard Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled method often used with crude extracts.
Table 1: Performance Metrics & Error Sources
| Feature | High-Fidelity Recombinant XK System (The Product) | Traditional Coupled Assay (PK/LDH) | Crude Lysate Method |
| Detection Principle | Direct ADP Quantitation (Luminescence/HPLC) | NADH Oxidation (Absorbance @ 340nm) | NADH Oxidation or pH change |
| High (<10% CV). Resolves µM affinity. | Moderate. Struggles <50 µM due to signal/noise. | Low. Often overestimates | |
| Interference | Minimal. Specific to ADP generation. | High. Susceptible to NADH oxidases & dehydrogenases. | Critical. High background ATPase & NADH oxidase activity. |
| Substrate Requirement | Validated D-Xylulose (Crystalline/High Purity) | D-Xylulose Syrup (Variable purity) | Often relies on in-situ generation (XI coupled). |
| Throughput | High (96/384-well compatible). | Medium (Cuvette/Plate). | Low (Requires extensive controls). |
| Primary Failure Mode | Improper ATP/Mg²⁺ ratio. | "The NADH Sink": Non-XK oxidation of NADH. | "The ATPase Fog": Background ATP hydrolysis masks XK signal. |
The Core Problem: Why Traditional Methods Fail
In the traditional PK/LDH coupled assay, XK activity is inferred from the oxidation of NADH as ATP is regenerated.
The Flaw: In crude lysates (e.g., S. cerevisiae or E. coli), endogenous NADH oxidases consume NADH independently of XK activity, leading to artificially inflated rates. Furthermore, non-specific ATPases generate ADP even in the absence of xylulose, creating a high background signal that obscures true kinetic parameters.
Technical Deep Dive: Mechanisms of Variance
Substrate Instability and Purity
D-xylulose is commercially available often as a syrup, which is hygroscopic and prone to isomerization or degradation.
-
Impact: If the effective concentration of D-xylulose is lower than calculated due to impurities, the
will be artificially low (if correcting for purity) or the will be underestimated. -
Solution: The High-Fidelity System utilizes NMR-validated D-xylulose or an in-situ generation system (Xylose Isomerase) with strict equilibrium controls.
The "NADH Sink" Effect
In yeast lysates, NADH oxidase activity can be as high as 10-20% of the XK activity.
-
Observation: A linear decrease in A340 even without D-xylulose addition.
-
Consequence: If not subtracted, this background rate is attributed to XK, inflating
.
Species-Specific Kinetics
It is critical to select the correct recombinant standard.
-
Human XK: High affinity (
).[1] -
Fungal XK (Mucor, Saccharomyces): Lower affinity (
). -
Guidance: Using a fungal protocol for human XK will result in substrate inhibition or missed initial velocity phases.
Visualization: Metabolic Context & Assay Logic
Figure 1: Xylulose Metabolism and Assay Coupling
The diagram below illustrates the physiological pathway and the two competing assay mechanisms.
Caption: D-xylulose kinase pathway showing the intended signal generation (Blue/Green) and common interference points (Red) in coupled assays.
Validated Experimental Protocol: Self-Validating Kinetic Assay
This protocol uses a High-Fidelity Recombinant XK but includes controls for lysate-based comparisons. It is designed to be self-validating.
Reagents & Setup
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 100 mM KCl.
-
Note: Mg²⁺ must be in excess of ATP (1.2x molar ratio).
-
-
Substrate: D-Xylulose (Commercial >95% or freshly prepared via XI equilibrium).
-
Coupling Mix (for NADH method): 0.5 mM PEP, 0.3 mM NADH, 5 U PK, 5 U LDH.
-
Enzyme: Purified Recombinant XK (approx. 10-50 ng/well).
Workflow Diagram
Caption: Decision tree for validating XK kinetic data. Mandatory controls (Yellow) prevent false-positive rate determination.
Step-by-Step Methodology
-
Baseline Correction (Control 1): Incubate Enzyme + ATP + Coupling Mix without D-xylulose. Measure
.-
Acceptance Criteria: Slope < 0.001 OD/min. If higher, significant ATPase contamination is present.
-
-
Background Oxidation (Control 2): Incubate Lysate/Enzyme + NADH without ATP or Xylulose.
-
Acceptance Criteria: Stable signal. If signal drops, NADH oxidase is active. Crucial for yeast lysate assays.
-
-
Reaction Initiation: Add D-xylulose to start the reaction.
-
Data Capture: Measure linear range (typically 1–5 minutes).
-
Calculation:
References
-
Identification and characterization of D-xylulokinase from the D-xylose-fermenting fungus, Mucor circinelloides.
(D-xylulose) = 0.29 mM.[3][4] URL:[Link] -
Structure and function of human xylulokinase, an enzyme with important roles in carbohydrate metabolism.
(D-xylulose) = 24 ± 3 µM; = 35 s⁻¹.[1] URL:[Link] -
The role of xylulokinase in Saccharomyces cerevisiae xylulose catabolism.
(D-xylulose) = 310 ± 10 µM.[5] URL:[Link] -
A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Source: Bio-protocol (2015). Context: Methodology for reducing background in kinase assays.[6] URL:[Link]
-
Fine-tuning of NADH oxidase decreases byproduct accumulation in respiration deficient xylose metabolic Saccharomyces cerevisiae. Source: Biotechnology for Biofuels (2014).[7] Context: Discusses the prevalence of NADH oxidase interference in yeast xylose metabolism. URL:[Link]
Sources
- 1. Structure and function of human xylulokinase, an enzyme with important roles in carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of D-xylulokinase from the D-xylose-fermenting fungus, Mucor circinelloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Digital Cascade Assays for ADP- or ATP-Producing Enzymes Using a Femtoliter Reactor Array Device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fine-tuning of NADH oxidase decreases byproduct accumulation in respiration deficient xylose metabolic Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of D-xylulose Sensors and Biosensors
For researchers, scientists, and drug development professionals venturing into metabolic engineering, diagnostics, and bioprocessing, the accurate quantification of rare sugars like D-xylulose is paramount. This guide provides an in-depth technical comparison of current and emerging D-xylulose sensing technologies. Moving beyond a simple listing of methods, we will delve into the causality behind experimental design for robust cross-validation, ensuring the data you generate is both accurate and reliable.
The Significance of D-xylulose Detection
D-xylulose, a ketopentose sugar, is a key intermediate in the pentose phosphate pathway and plays a crucial role in various metabolic processes.[1] Its accurate measurement is critical in applications ranging from monitoring fermentation processes in biorefineries to understanding metabolic disorders. The development of sensitive and selective sensors for D-xylulose is therefore an area of active research.
A Comparative Overview of D-xylulose Sensing Technologies
The landscape of D-xylulose detection encompasses a range of technologies, each with its own set of advantages and limitations. This section will compare three prominent types: electrochemical biosensors, enzymatic assays, and the burgeoning field of genetically encoded biosensors.
Electrochemical Biosensors: High Sensitivity at the Electrode Interface
Electrochemical biosensors offer a powerful approach for real-time, sensitive detection of D-xylulose.[2] These devices typically utilize an enzyme that specifically interacts with D-xylulose, generating an electrical signal proportional to its concentration.
A common strategy involves the immobilization of a dehydrogenase specific for D-xylulose or a related sugar on an electrode surface. For instance, a D-xylose biosensor has been developed using xylose dehydrogenase (XDH) displayed on the surface of bacteria, which are then immobilized on a multi-walled carbon nanotube-modified electrode.[3] The principle relies on the enzymatic oxidation of the sugar, which produces NADH, a molecule that can be electrochemically detected.
Key Performance Metrics:
| Sensor Type | Analyte | Dynamic Range | Detection Limit | Key Features | Reference |
| Microbial Biosensor | D-xylose | 0.6-100 µM | 0.5 µM | Stable, specific, and reproducible; utilizes whole cells displaying xylose dehydrogenase. | [3] |
| Microbial Biosensor | D-xylose | 5.0 to 30 mM | 0.5 mM | Utilizes Gluconobacter oxydans cells; monitors pH changes resulting from xylose dehydrogenation. | [4] |
Causality in Experimental Design: The choice of electrode material and immobilization strategy is critical. Carbon nanotubes, for example, enhance the electrode's surface area and electrical conductivity, leading to improved sensitivity.[3] The use of whole cells as a biocatalyst can offer enhanced stability compared to purified enzymes.[3]
Enzymatic Assays: Versatility in a 96-Well Plate
Enzymatic assays, particularly colorimetric and spectrophotometric methods, are widely used for the quantification of sugars due to their specificity and adaptability to high-throughput screening formats. These assays typically involve a cascade of enzymatic reactions that result in a measurable change in absorbance or fluorescence.
For instance, a common method for D-xylose involves the use of xylose dehydrogenase, which catalyzes the oxidation of D-xylose to D-xylonolactone with the concomitant reduction of NAD⁺ to NADH. The resulting increase in NADH concentration can be monitored spectrophotometrically at 340 nm.[5]
Key Performance Metrics:
| Assay Type | Analyte | Linear Range | Limit of Detection | Key Features | Reference |
| Enzymatic Colorimetric Assay | D-xylose | 2 to 100 µg | 0.7 mg/L | Cost-effective, stable reagents, suitable for various sample types. | [5] |
| Modified Phloroglucinol Assay | D-xylose | 5 to 200 mg/L | Not specified | More sensitive than the traditional Eberts et al. procedure. | [6] |
Causality in Experimental Design: The specificity of the enzyme is the cornerstone of these assays. For example, while some xylose dehydrogenases can also act on D-glucose, interference from high concentrations of glucose can be mitigated by a pre-incubation step with hexokinase to phosphorylate and thus sequester the glucose.[7]
Genetically Encoded Biosensors: Real-Time Monitoring in Living Cells
Genetically encoded biosensors (GEBS) represent a frontier in metabolite detection, enabling real-time monitoring of D-xylulose concentrations within living cells.[8] These biosensors are proteins or RNA molecules engineered to produce a detectable output, such as a change in fluorescence, in response to binding a specific ligand.
While specific, well-characterized GEBS for D-xylulose are still emerging, the principles of their design are well-established.[9] They are often based on transcription factors or periplasmic binding proteins that naturally bind to specific sugars. Upon binding D-xylulose, a conformational change in the sensor protein can alter the fluorescence of a fused fluorescent protein, providing a direct readout of the analyte's concentration. The dynamic range and sensitivity of these biosensors can be tuned through protein engineering.[10]
Conceptual Signaling Pathway for a FRET-based D-xylulose Biosensor:
Caption: FRET-based D-xylulose biosensor mechanism.
The Imperative of Cross-Validation: Ensuring Data Integrity
The central pillar of reliable sensor development is rigorous cross-validation. This process involves comparing the performance of a new sensor against an established, "gold-standard" method to ascertain its accuracy, precision, and reliability.
Choosing the Gold Standard: HPLC and Mass Spectrometry
For the quantification of sugars like D-xylulose, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the undisputed gold-standard methods.[11][12] HPLC with a refractive index (RI) detector is a robust method for separating and quantifying sugars in complex mixtures.[11] For even greater specificity and sensitivity, HPLC coupled with tandem mass spectrometry (LC-MS/MS) can be employed.
Experimental Workflow for Cross-Validation
A robust cross-validation protocol is a self-validating system. The following workflow provides a comprehensive approach to comparing a novel D-xylulose biosensor against an HPLC method.
Caption: Cross-validation workflow for a D-xylulose biosensor.
Detailed Experimental Protocols
To ensure the trustworthiness of your cross-validation, meticulous adherence to validated protocols is essential.
Protocol for D-xylulose Quantification using an Enzymatic Assay
This protocol is adapted from commercially available D-xylose assay kits and can be modified for D-xylulose with a specific dehydrogenase.
Materials:
-
D-xylulose standard solution
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
NAD⁺ solution
-
D-xylulose dehydrogenase
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare a standard curve: Create a series of D-xylulose standards in the reaction buffer with concentrations ranging from the expected lower to upper limits of your samples.
-
Sample preparation: Dilute your biological samples as necessary to fall within the linear range of the assay. If high concentrations of interfering sugars like glucose are present, perform a pre-treatment step (e.g., with hexokinase and ATP).
-
Assay setup: In each well of the 96-well plate, add:
-
Sample or standard
-
Reaction buffer
-
NAD⁺ solution
-
-
Initiate the reaction: Add D-xylulose dehydrogenase to each well to start the reaction.
-
Incubation and measurement: Incubate the plate at a constant temperature (e.g., 37°C) and monitor the increase in absorbance at 340 nm over time. The final absorbance reading is taken when the reaction reaches completion.
-
Data analysis: Subtract the blank reading from all standards and samples. Plot the absorbance of the standards against their concentrations to generate a standard curve. Use the equation of the linear regression to calculate the D-xylulose concentration in your samples.
Protocol for Selectivity Testing of a D-xylulose Biosensor
Objective: To determine the cross-reactivity of the D-xylulose biosensor with other structurally similar sugars.
Materials:
-
D-xylulose standard
-
A panel of potentially interfering sugars (e.g., D-xylose, L-xylulose, D-ribulose, D-glucose, D-fructose, L-arabinose)
-
The D-xylulose biosensor system
-
Appropriate buffer solution
Procedure:
-
Prepare sugar solutions: Prepare stock solutions of D-xylulose and each of the interfering sugars at a high concentration (e.g., 100-fold higher than the expected D-xylulose concentration in your samples).
-
Measure baseline response: Record the baseline signal of the biosensor in the buffer solution.
-
Measure D-xylulose response: Introduce a known concentration of D-xylulose to the biosensor and record the response. This will serve as the 100% response level.
-
Measure interference response: Sequentially introduce each of the interfering sugars at the same concentration as the D-xylulose standard and record the biosensor's response.
-
Calculate cross-reactivity: Express the response to each interfering sugar as a percentage of the response to D-xylulose.
Future Perspectives and Conclusion
The field of D-xylulose sensing is continually evolving. The development of highly specific genetically encoded biosensors holds immense promise for real-time, in vivo monitoring of D-xylulose metabolism, which will undoubtedly accelerate research in metabolic engineering and synthetic biology. Furthermore, advancements in materials science will likely lead to the creation of more sensitive and robust electrochemical biosensors.
For researchers in this field, a commitment to rigorous cross-validation is not merely a procedural step but a fundamental aspect of ensuring the scientific integrity of their work. By employing the principles and protocols outlined in this guide, you will be well-equipped to develop and validate D-xylulose sensors that provide accurate and reproducible data, ultimately advancing our understanding and application of this important rare sugar.
References
[6] Hermida, C., et al. (2013). Improvement and Validation of d-Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans. Journal of Clinical Laboratory Analysis, 27(5), 383-392. [Link] [5] Megazyme. (n.d.). D-Xylose Assay Kit. Retrieved from [Link] [13] Rana, S. V., et al. (2007). Comparison of D-xylose hydrogen breath test with urinary D-xylose test in Indian children with celiac disease. Digestive Diseases and Sciences, 52(3), 681-684. [Link] [14] Takamizawa, K., et al. (1995). Microbial and Bioconversion Production of D-xylitol and Its Detection and Application. Journal of Fermentation and Bioengineering, 80(5), 515-521. [Link] [15] BSH Ingredients. (2025). D-Xylose Absorption Test: Definition, Mechnism, Significance. Retrieved from [Link] [7] Wang, C. S., et al. (1981). d-Xylulose Fermentation to Ethanol by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 42(2), 284-289. [Link] [16] Yu, C., et al. (2022). Construction and characterization of the d‐allulose biosensor. Biotechnology and Bioengineering, 119(11), 3251-3262. [Link] [4] Ikeda, H., et al. (2001). FET-microbial sensor for xylose detection based on Gluconobacter oxydans cells. Biosensors and Bioelectronics, 16(7-8), 521-526. [Link] [3] Liang, B., et al. (2012). A selective and sensitive D-xylose electrochemical biosensor based on xylose dehydrogenase displayed on the surface of bacteria and multi-walled carbon nanotubes modified electrode. Biosensors and Bioelectronics, 31(1), 349-355. [Link] [17] Aragón, J. J., et al. (2017). Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples. Journal of Analytical Methods in Chemistry, 2017, 8421418. [Link] [18] Kim, H. J., et al. (2015). Characterization of a xylitol dehydrogenase from Aspergillus flavus and its application in l-xylulose production. Frontiers in Microbiology, 6, 735. [Link] [19] Hermida, C., et al. (2015). Development of a new method for D-xylose detection and quantification in urine, based on the use of recombinant xylose dehydrogenase from Caulobacter crescentus. Journal of Pharmaceutical and Biomedical Analysis, 107, 342-349. [Link] [1] Yilmaz, H., et al. (2026). Genetic and Environmental Factors Underlying the Flavor and Color Profiles of Vegetables. Horticulturae, 12(2), 185. [Link] [20] Aragón, J. J., et al. (2017). Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples. Journal of Analytical Methods in Chemistry, 2017, 8421418. [Link] [9] Zhang, J., et al. (2023). Genetically Encoded Biosensor Engineering for Application in Directed Evolution. Journal of Microbiology and Biotechnology, 33(10), 1257-1267. [Link] [21] Chiang, L. C., et al. (1981). Enzymatic and Microbial Preparation of d-Xylulose from d-Xylose. Applied and Environmental Microbiology, 42(1), 66-69. [Link] [22] Zhang, Y., et al. (2025). Sensitive detection of maltose and glucose based on dual enzyme-displayed bacteria electrochemical biosensor. Food Chemistry, 481, 139973. [Link] [23] Lee, J. H., et al. (2018). Highly Sensitive Electrochemical Sensor for Diagnosis of Diabetic Ketoacidosis (DKA) by Measuring Ketone Bodies in Urine. Sensors (Basel, Switzerland), 18(11), 3698. [Link] [11] Sharma, S., et al. (2024). Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract. Journal of Chromatographic Science, bkae084. [Link] [24] Bar-Even, A., et al. (2011). Allosteric feedback inhibition of deoxy-D-xylulose-5-phosphate synthase involves monomerization of the active dimer. bioRxiv. [Link] [12] Arbona, V., et al. (2021). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. International Journal of Molecular Sciences, 22(5), 2577. [Link] [25] Li, X., et al. (2025). Whole-cell biosensors with regulatory circuits based on a synthetic dual-input promoter enabling the highly sensitive detection of ultra-trace Cd2+. Biosensors and Bioelectronics, 281, 117205. [Link] [26] Wang, J., et al. (2015). Highly sensitive electrochemical immunosensor for the detection of alpha fetoprotein based on PdNi nanoparticles and N-doped graphene nanoribbons. Analytica Chimica Acta, 891, 193-200. [Link] [27] Lee, J. Y., et al. (2022). Genetically Encoded Biosensor-Based Screening for Directed Bacteriophage T4 Lysozyme Evolution. International Journal of Molecular Sciences, 23(19), 11843. [Link] [2] Khan, R., & Andreescu, S. (2023). Catalytic MXCeO2 for enzyme based electrochemical biosensors: Fabrication, characterization and application towards a wearable sweat biosensor. Biosensors and Bioelectronics, 242, 115740. [Link] [8] Wang, M., et al. (2023). Fluorescent proteins and genetically encoded biosensors. Chemical Society Reviews, 52(4), 1189-1214. [Link] [28] Baker, M. A. B., et al. (2012). Engineering biosensors with extended, narrowed, or arbitrarily edited dynamic range. Nature Methods, 9(10), 1003-1009. [Link] [29] Electrochemical Society. (2024). Review—Electrochemical Biosensors for Alpha-Fetoprotein Detection: Recent Advances and Future Perspectives. Journal of The Electrochemical Society, 171(7), 077501. [Link] [30] de Assis, L. R., et al. (2024). Immobilization, Characterization and Application of a Xylose Isomerase Biocatalyst for Xylose Fermentation in Biorefineries. Catalysts, 14(1), 2. [Link] [31] Zhang, Y., et al. (2024). Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. International Journal of Molecular Sciences, 25(11), 5909. [Link] [32] Cadete, M. H. L., et al. (2012). Diversity and Physiological Characterization of D-Xylose-Fermenting Yeasts Isolated from the Brazilian Amazonian Forest. PLoS ONE, 7(9), e43734. [Link] [33] Liu, Y., et al. (2023). A dual-enzyme activated fluorescent probe for precise identification of tumor senescence. Chemical Science, 14(16), 4287-4295. [Link] [34] Ates, H. C., et al. (2020). Electrochemical Detection of Neurotransmitters. ACS Chemical Neuroscience, 11(13), 1947-1969. [Link] [10] Claes, A. R. D., et al. (2023). Transcription factor-based biosensors for screening and dynamic regulation. Frontiers in Bioengineering and Biotechnology, 11, 1116854. [Link] [35] Han, L., et al. (2017). The construction of a sensitive xylose electrochemical biosensor based on xylose dehydrogenase (XDH) displayed cells and multi-walled carbon nanotubes modified electrode. Biosensors and Bioelectronics, 91, 516-522. [Link] [36] Al-Amin, M., et al. (2024). Evaluation of a Non-Enzymatic Electrochemical Sensor Based on Co(OH)2-Functionalized Carbon Nanotubes for Glucose Detection. Chemosensors, 12(1), 12. [Link] [37] Kocer, B. (2021). Fluorescent Probe Development for Fructose Specific Transporters in Cancer. [Link] [38] Attia, A. A., et al. (2024). Thiamine Deficiency in Diabetes: Implications for Diabetic Ketoacidosis. Journal of Clinical Medicine, 13(12), 3465. [Link] [39] Puerta, L., et al. (2024). Toward Consensus Epitopes B and T of Tropomyosin Involved in Cross-Reactivity across Diverse Allergens: An In Silico Study. International Journal of Molecular Sciences, 25(8), 4434. [Link] [40] Li, Y., et al. (2025). Development of Highly Sensitive and Specific and Genetically Encoded Biosensors for Calcifediol and Calcitriol Detection. ACS Sensors, 10(6), 2234-2242. [Link]
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Safety Operating Guide
Executive Summary & Scientific Context
As researchers, we often categorize reagents into binary "hazardous" vs. "non-hazardous" boxes. D-Xylulose (CAS: 551-84-8) presents a specific challenge: while chemically benign (non-toxic, non-corrosive), it is a potent biological substrate.
The Trap: Treating D-Xylulose solely as "sugar water" leads to operational negligence. Improper disposal of ketopentoses into laboratory drainage systems spikes Biological Oxygen Demand (BOD) . High BOD loads can trigger municipal fines, promote rapid bacterial biofilm growth in P-traps (leading to plumbing blockages), and violate local wastewater permits.
This guide provides a self-validating disposal protocol that balances regulatory compliance (RCRA/EPA) with practical laboratory hygiene.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material against the following profile to ensure no cross-contamination has altered its hazard class.
| Parameter | Specification | Operational Implication |
| Chemical Name | D-Xylulose (D-threo-2-Pentulose) | Ketose sugar; distinct from D-Xylose.[1] |
| CAS Number | 551-84-8 | Use for waste manifest verification. |
| RCRA Status | Non-Hazardous | Not P-listed or U-listed (40 CFR § 261.33). |
| GHS Classification | Not Classified | No specific hazard pictograms required.[2][3][4][5][6][7] |
| Solubility | Highly Water Soluble | Readily mobilizes in drainage systems (High BOD risk). |
| Stability | Hygroscopic / Heat Sensitive | May degrade/caramelize if autoclaved dry. |
Disposal Decision Logic (The "BOD" Protocol)
Do not default to the sink. Use the Concentration-Contamination Matrix below to determine the correct waste stream.
Scenario A: Trace Residues & Dilute Buffers (< 1% w/v)
Context: Enzymatic assays, metabolic screens, or washed glassware.
-
Mechanism: At low concentrations, the environmental load is negligible.
-
Action: Sanitary Sewer Disposal (Sink).
-
Condition: Must be flushed with 100x excess water to prevent stagnation in the trap, which fuels fungal/bacterial blooms.
Scenario B: Bulk Stock or Expired Reagents (> 1% w/v)
Context: Old stock solutions, failed synthesis batches.
-
Mechanism: High organic load depletes dissolved oxygen in wastewater treatment.
-
Action: Chemical Waste Stream (Non-Hazardous Organic).
-
Labeling: "Non-Regulated Chemical Waste - High BOD Organic Sugar."
Scenario C: Biologically Contaminated
Context: Cell culture media containing D-Xylulose.
-
Mechanism: The sugar acts as a growth medium for pathogens.
-
Action: Biological Waste Stream.
-
Protocol: Autoclave or chemical disinfection (10% bleach) prior to disposal.
Visual Workflow: Disposal Decision Tree
The following logic gate ensures compliance with both EPA guidelines and Good Laboratory Practice (GLP).
Figure 1: Logic flow for determining the correct waste stream based on biological contamination and organic load concentration.
Detailed Operational Protocols
Protocol 1: Liquid Chemical Waste Pickup (Bulk/Stock)
Use this for expired stock solutions (>10 mL) or pure solids.
-
Container Selection: Use a High-Density Polyethylene (HDPE) carboy or the original glass reagent bottle.
-
Segregation: Do not mix with oxidizing agents (e.g., Nitric Acid, Peroxides). Sugars + Oxidizers = Exothermic Reaction (Fire/Explosion Risk).
-
Labeling:
-
Constituents: 90-100% Water, 0-10% D-Xylulose.
-
Hazard Checkbox: Mark "Non-Hazardous."
-
Note: Add "High BOD" to the remarks section to aid the treatment facility.
-
-
Storage: Cap tightly. Store at room temperature away from direct heat until pickup.
Protocol 2: Sanitary Sewer Disposal (Trace Only)
Use this only for dilute buffers or rinsing residue.
-
Validation: Confirm your facility permits drain disposal of dilute organic solutions (consult your EHS officer).
-
Pre-Flush: Run tap water for 30 seconds.
-
Disposal: Pour the dilute D-Xylulose solution slowly into the drain.
-
Post-Flush (Critical): Flush with water for at least 2 minutes.
-
Why? D-Xylulose is sticky. If it settles in the P-trap, it becomes a breeding ground for Serratia marcescens (pink slime) and drain flies.
-
Protocol 3: Spill Response (Solid/Powder)
D-Xylulose is hygroscopic; spilled powder will quickly become a sticky syrup.
-
PPE: Standard Nitrile gloves and safety glasses.
-
Containment: Do not use wet paper towels initially (this spreads the syrup).
-
Removal: Sweep up dry powder with a brush and dustpan. Place in solid chemical waste.[8]
-
Cleaning: Wipe the surface with warm water followed by 70% Ethanol to remove sticky residue.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 106064, D-Xylulose. PubChem. [Link]
-
U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Code of Federal Regulations, 40 CFR Part 261. [Link][9]
-
American Chemical Society (ACS). "Laboratory Waste Management: A Guide for Researchers." ACS Center for Lab Safety. [Link]
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- 9. epa.gov [epa.gov]
A Researcher's Comprehensive Guide to the Safe Handling of D-Xylulose
Hazard Assessment and Risk Mitigation: Understanding D-Xylulose
D-Xylulose, a ketopentose sugar, is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1][2]. However, prudent laboratory practice dictates that all chemicals should be handled with a degree of caution[1]. The primary risks associated with D-Xylulose, as with many powdered substances, are mechanical irritation and the potential for dust formation[3][4].
Key Considerations:
-
Inhalation: Inhaling dust can cause respiratory tract irritation[5].
-
Eye Contact: Direct contact with the eyes may cause irritation[5].
-
Skin Contact: Prolonged skin contact may lead to mild irritation[5].
-
Ingestion: While having a low toxicity, ingestion of large amounts may cause gastrointestinal discomfort[5].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial for minimizing exposure and ensuring personal safety. The following PPE is recommended when handling D-Xylulose.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against airborne particles and accidental splashes. |
| Hand Protection | Nitrile gloves | Provides a sufficient barrier for handling non-hazardous powders. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required with adequate ventilation. A dust mask may be used for large quantities. | Minimizes the inhalation of airborne particles. |
Workflow for Safe Handling of D-Xylulose
Caption: Workflow for the safe handling of D-Xylulose, from preparation to disposal.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is essential for both safety and experimental reproducibility.
Preparation:
-
Consult the Safety Data Sheet: Although a specific SDS for D-Xylulose is elusive, review the SDS for D-Xylose to understand the general safety precautions[1][2][3].
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Work Area Preparation: Ensure the work area, such as a laboratory bench or a chemical fume hood, is clean and uncluttered.
Handling:
-
Weighing: When weighing the solid D-Xylulose, do so in a manner that minimizes dust generation. Use a weigh boat and handle it gently. For larger quantities, consider weighing within a fume hood or a ventilated enclosure[4].
-
Dissolving: If preparing a solution, add the solid D-Xylulose to the solvent slowly to avoid splashing.
In Case of a Spill:
-
Containment: For a small dry spill, sweep up the material and place it in a sealed container for disposal[1][6]. Avoid actions that could make the dust airborne.
-
Cleaning: After the bulk of the material has been removed, wipe the area with a damp cloth to remove any remaining residue[7].
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: Uncontaminated D-Xylulose can be disposed of in a sealed container in the regular solid waste stream, in accordance with local regulations[4].
-
Aqueous Solutions: As D-Xylulose is a sugar and readily biodegradable, dilute aqueous solutions can typically be disposed of down the drain with copious amounts of water[8]. However, always adhere to your institution's specific guidelines for chemical waste disposal.
-
Contaminated Materials: Any materials, such as gloves or weigh boats, that are contaminated with D-Xylulose should be placed in a sealed bag for disposal with regular laboratory waste.
Emergency Procedures: First Aid Measures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If they feel unwell, seek medical attention[2][9]. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention[2][9]. |
| Skin Contact | Wash the affected area with soap and water. Remove any contaminated clothing[2][9]. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. If the individual feels unwell, seek medical attention[2][9]. |
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle D-Xylulose with a high degree of safety and confidence, ensuring a secure and productive laboratory environment.
References
Sources
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- 9. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
